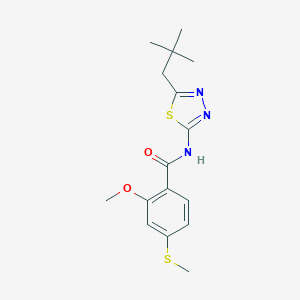![molecular formula C25H21ClFN3O B216330 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential use in medicinal chemistry due to its unique structure and properties.
作用機序
The exact mechanism of action of 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
Biochemical and Physiological Effects:
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have neuroprotective and anti-inflammatory effects. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders.
実験室実験の利点と制限
One of the main advantages of using 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. Additionally, it has potential therapeutic applications for various diseases. However, one of the main limitations of using this compound in lab experiments is its complex structure, which can make it difficult to synthesize and purify.
将来の方向性
There are several future directions for research on 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one. One potential direction is to study its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study its mechanisms of action in more detail, particularly its effects on neurotransmitter systems in the brain. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to make it more readily available for use in lab experiments and potential therapeutic applications.
合成法
The synthesis of 6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one involves the reaction of 4-(4-fluorophenyl)piperazine with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to have a wide range of biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
特性
製品名 |
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one |
|---|---|
分子式 |
C25H21ClFN3O |
分子量 |
433.9 g/mol |
IUPAC名 |
6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H21ClFN3O/c26-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)24(25(31)28-22)30-14-12-29(13-15-30)20-9-7-19(27)8-10-20/h1-11,16H,12-15H2,(H,28,31) |
InChIキー |
JICAYRDSQVUXPR-UHFFFAOYSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)N=C3O)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)